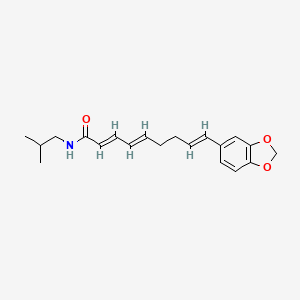

Retrofractamide A

Description

This compound has been reported in Piper mullesua, Piper eucalyptifolium, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

CAS No. |

94079-67-1 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide |

InChI |

InChI=1S/C20H25NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6-13,16H,3,5,14-15H2,1-2H3,(H,21,22)/b6-4+,9-7+,10-8+ |

InChI Key |

BPSWISYORIWKCT-FCGWLDPVSA-N |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCC=CC1=CC2=C(C=C1)OCO2 |

melting_point |

129 °C |

physical_description |

Solid |

Synonyms |

retrofractamide A |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Source of Retrofractamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a bioactive N-isobutylamide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailing its extraction, quantification, and putative biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

The primary natural source of this compound is the plant Piper retrofractum Vahl, commonly known as the Javanese long pepper. This species belongs to the Piperaceae family and is native to Southeast Asia.[1][2] this compound has been isolated from various parts of the plant, including the aerial portions and, most notably, the fruits.[1]

While specific quantitative data for this compound remains to be extensively reported, studies on the yields of crude extracts from Piper retrofractum fruits provide valuable insights into the abundance of its chemical constituents. The choice of solvent significantly impacts the extraction efficiency, as summarized in the table below.

| Solvent | Extraction Method | Plant Part | Percentage Yield (% w/w) | Reference |

| Isopropanol | Maceration | Fruits | 12.38 | Panphut et al., 2020 |

| Dichloromethane | Maceration | Fruits | 11.15 | Panphut et al., 2020 |

| Acetonitrile | Maceration | Fruits | 11.15 | Panphut et al., 2020 |

| Methanol | Maceration | Fruits | 5.48 | Panphut et al., 2020 |

| Hexane | Maceration | Fruits | Not Reported | Panphut et al., 2020 |

| Dichloromethane | Sequential Extraction | Fruits | 4.28 | Prasanphan et al., 2020[3] |

| Ethyl Acetate | Sequential Extraction | Fruits | 1.27 | Prasanphan et al., 2020[3] |

Table 1: Percentage yield of crude extracts from Piper retrofractum fruits using various solvents.

Experimental Protocols

Extraction of this compound from Piper retrofractum Fruits

While a specific protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology can be adapted from the extraction of other amides, such as piperine, from Piper species. The following is a proposed workflow:

Caption: Proposed workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: The fruits of Piper retrofractum are air-dried and ground into a fine powder.

-

Extraction: The powdered material is subjected to exhaustive extraction using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. Elution is typically performed with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different chemical constituents.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantification of this compound by HPLC-UV

A validated high-performance liquid chromatography (HPLC) method with UV detection can be developed for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of a pure standard of this compound (typically in the range of 254-280 nm for similar compounds).

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activity of structurally related compounds, two primary pathways are of significant interest: the NF-κB and ERK signaling pathway and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Inhibition of the NF-κB and ERK Signaling Pathway

Retrofractamide C, a compound structurally similar to this compound, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB).[4] This suggests that this compound may act through a similar mechanism.

Caption: Putative inhibition of the NF-κB and ERK signaling pathway by this compound.

In this proposed mechanism, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of IκB kinase (IKK) and Mitogen-Activated Protein Kinase Kinase (MAPKK). IKK activation results in the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Simultaneously, MAPKK activates ERK, which in turn activates the transcription factor AP-1. This compound is hypothesized to inhibit the activation of IKK and MAPKK, thereby downregulating the inflammatory response.

Agonism of the TRPV1 Channel

N-isobutylamides, the chemical class to which this compound belongs, are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6][7] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Agonism of TRPV1 can lead to an initial sensation of pungency or pain, followed by a period of desensitization, which underlies the analgesic effects of compounds like capsaicin. It is plausible that this compound also acts as a TRPV1 agonist.

Caption: Proposed mechanism of this compound as a TRPV1 agonist.

Conclusion

Piper retrofractum stands as the definitive natural source of this compound. This technical guide has provided a comprehensive overview of its extraction, a framework for its quantification, and plausible signaling pathways through which it may exert its biological effects. The presented information, including the detailed experimental workflows and pathway diagrams, is intended to facilitate further research into the therapeutic potential of this promising natural product. Future studies should focus on the development of a standardized protocol for the isolation and quantification of this compound, as well as a more definitive elucidation of its molecular mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Isolation of Retrofractamide A from Piper retrofractum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of Retrofractamide A, a bioactive amide found in the fruits of Piper retrofractum. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

Piper retrofractum Vahl., commonly known as Javanese long pepper, is a plant belonging to the Piperaceae family. It is recognized for its diverse phytochemical composition, particularly its rich content of amides, which are responsible for many of its reported biological activities.[1][2] Among these amides, this compound has been identified as a significant constituent. This guide details a probable methodology for its extraction, fractionation, and purification based on established phytochemical techniques for isolating similar compounds from this plant.

Experimental Protocols

The isolation of this compound from Piper retrofractum fruits involves a multi-step process encompassing extraction, chromatographic fractionation, and final purification.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The fruits of Piper retrofractum are the primary source for the isolation of this compound.[1] The collected fruits should be air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: Maceration is a common technique for extracting amides from P. retrofractum.[3] The powdered fruit material is soaked in a suitable organic solvent at room temperature for an extended period. Methanol or ethanol are effective solvents for this initial extraction.[3][4] Alternatively, sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, can be employed to selectively extract less polar compounds, including many amides.[5]

-

Protocol:

-

Macerate 1 kg of powdered P. retrofractum fruits in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

-

Fractionation of the Crude Extract

The crude extract, a complex mixture of phytochemicals, requires fractionation to separate compounds based on their polarity. Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel are standard procedures for this purpose.[3]

-

Protocol:

-

Subject the crude ethanol extract (e.g., 100 g) to VLC on a silica gel 60 column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Collect fractions of 250 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and a UV detector at 254 nm.

-

Combine fractions with similar TLC profiles.

-

Purification of this compound

Fractions identified as containing this compound are further purified using more refined chromatographic techniques.

-

Column Chromatography: The combined fractions rich in this compound are subjected to repeated column chromatography over silica gel with isocratic or shallow gradient elution using solvent systems like n-hexane:EtOAc to achieve better separation.[5]

-

Preparative Thin Layer Chromatography (PTLC): For final purification, PTLC is an effective technique.[1] The semi-purified fraction is applied as a band on a silica gel plate and developed in an appropriate solvent system. The band corresponding to this compound is scraped off, and the compound is eluted with a polar solvent like methanol or chloroform.

-

Recrystallization: If the isolated compound is crystalline, recrystallization from a suitable solvent system can be performed to obtain highly pure this compound.[1]

Quantitative Data

The yield of this compound can vary depending on the plant source, collection time, and the efficiency of the isolation procedure. The following table provides an example of expected yields for amides isolated from P. retrofractum fruits, which can serve as a reference.

| Compound | Starting Material | Extraction Method | Purification Method | Yield (%) | Purity (%) |

| Piperine | 1 kg dried fruits | Ethanolic Maceration | Column Chromatography, Recrystallization | 0.5 - 4.0 | >98 |

| Methyl Piperate | 2.2 kg dried fruits | Hexane Extraction | Column Chromatography, Recrystallization | 0.55 | >95 |

| Pipernonaline | 2.2 kg dried fruits | Hexane Extraction | Column Chromatography, PTLC | 0.55 | >95 |

| This compound | 1 kg dried fruits | Ethanolic Maceration | Column Chromatography, PTLC | 0.1 - 0.5 (Estimated) | >95 |

Characterization Data

The structure of the isolated this compound must be confirmed using spectroscopic techniques.

| Technique | Data Type | Expected Observations |

| ¹H-NMR | Chemical Shifts (δ) and Coupling Constants (J) | Signals corresponding to olefinic protons, methylene and methine groups, and amide protons. |

| ¹³C-NMR | Chemical Shifts (δ) | Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) and Fragmentation Pattern | The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural information. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and C=C stretching. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Absorption maxima characteristic of the chromophores present in the molecule. |

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

Caption: Overall workflow for the isolation and characterization of this compound.

Caption: Logical steps in the purification of this compound.

Conclusion

The isolation of this compound from Piper retrofractum is a systematic process that relies on established phytochemical techniques. The protocols outlined in this guide provide a robust framework for researchers to successfully isolate this compound for further investigation into its chemical properties and biological activities. Careful execution of each step, coupled with diligent monitoring through chromatographic and spectroscopic methods, is crucial for obtaining a high-purity sample.

References

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Retrofractamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrofractamide A, a prominent N-isobutyl amide found in Piper retrofractum, has garnered significant interest for its diverse biological activities. Understanding its biosynthetic origin is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of related natural product biosynthesis. While the complete enzymatic cascade for this compound has not been experimentally elucidated, this document synthesizes available biochemical information to propose a chemically plausible route. This guide includes detailed, albeit hypothetical, experimental protocols for pathway elucidation, structured data tables for organizing potential experimental results, and a visual representation of the proposed metabolic network.

Introduction

Piper retrofractum Vahl, commonly known as Javanese long pepper, is a rich source of bioactive secondary metabolites, with amides being a predominant class.[1] Among these, this compound, chemically identified as (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)-N-isobutylnona-2,4,8-trienamide, stands out due to its potential pharmacological applications.[4] The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential through biotechnological approaches. This guide outlines a putative biosynthetic pathway for this compound, constructed by analogy to the well-characterized biosynthesis of piperine and other related plant natural products.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of three primary metabolic routes: the phenylpropanoid pathway, a fatty acid or polyketide synthesis pathway for chain elongation, and amino acid metabolism.

Formation of the Benzo[d][2][3]dioxol (Piperonyl) Moiety

The benzo[d][2][3]dioxol ring system is a characteristic feature of many Piper species metabolites and is derived from the phenylpropanoid pathway.[5][6] The biosynthesis is proposed to start from L-phenylalanine.

-

Step 1: Phenylalanine to Cinnamic Acid. The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[7]

-

Step 2: Hydroxylation and Methylation. Cinnamic acid undergoes a series of hydroxylations and methylations to form ferulic acid. Key enzymes in this sequence include cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) .[6]

-

Step 3: Formation of the Methylenedioxy Bridge. The characteristic methylenedioxy bridge of the piperonyl group is formed from a vicinal dihydroxy-methoxy precursor, such as 5-hydroxyferulic acid. This oxidative cyclization is likely catalyzed by a cytochrome P450-dependent monooxygenase from the CYP719 family, similar to enzymes involved in piperine and berberine biosynthesis.[5] This reaction would yield piperonylic acid or a related precursor.

Synthesis of the Nona-2,4,8-trienoyl Moiety

The C9 fatty acid backbone is likely formed via chain elongation of a phenylpropanoid-derived starter unit, a process involving enzymes analogous to fatty acid synthases or polyketide synthases.

-

Step 4: Activation of the Phenylpropanoid Unit. The phenylpropanoid derivative (e.g., piperonylic acid) is activated to its corresponding Coenzyme A (CoA) thioester by a CoA ligase .[8]

-

Step 5: Chain Elongation. The activated phenylpropanoid starter unit undergoes successive rounds of two-carbon extensions using malonyl-CoA as the extender unit. This process, likely catalyzed by a Type III polyketide synthase (PKS) or a fatty acid elongase complex, would generate the nine-carbon chain with its characteristic unsaturation pattern.[9][10] The final product of this stage is (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA.

Formation of the Isobutylamine Moiety

The isobutylamine portion of this compound is proposed to originate from the branched-chain amino acid L-valine.

-

Step 6: Decarboxylation of L-Valine. L-valine is decarboxylated to isobutylamine by a valine decarboxylase , a pyridoxal phosphate (PLP)-dependent enzyme.[11][12]

Final Amide Bond Formation

The final step in the biosynthesis is the condensation of the activated fatty acid and isobutylamine.

-

Step 7: N-Acylation. The (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA is condensed with isobutylamine to form this compound. This reaction is putatively catalyzed by a BAHD acyltransferase .[3][13] Members of this enzyme family are known to be involved in the synthesis of various plant amides and esters.[14]

Data Presentation

The following tables are templates for organizing quantitative data that would be generated during the experimental validation of the proposed biosynthetic pathway.

Table 1: Kinetic Parameters of Putative Biosynthetic Enzymes

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | |||

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | |||

| Piperonyl-CoA Ligase | Piperonylic Acid | |||

| Valine Decarboxylase | L-Valine | |||

| BAHD Acyltransferase | (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA | |||

| Isobutylamine |

Table 2: Precursor Feeding Studies in Piper retrofractum Cell Cultures

| Precursor Fed (Labeled) | Concentration (µM) | Incubation Time (h) | Incorporation Rate into this compound (%) |

| [13C9]-L-Phenylalanine | 50 | 24 | |

| [13C6]-Ferulic Acid | 50 | 24 | |

| [13C5, 15N]-L-Valine | 50 | 24 | |

| [2H7]-Isobutylamine | 50 | 24 |

Experimental Protocols

The following are generalized protocols for key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol for Heterologous Expression and Purification of a Candidate BAHD Acyltransferase

-

Gene Identification: Identify candidate BAHD acyltransferase genes from a Piper retrofractum transcriptome database based on homology to known amide synthases.

-

Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Purification: Harvest the cells by centrifugation, lyse them by sonication, and purify the His-tagged protein from the soluble fraction using nickel-affinity chromatography.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Enzyme Assay of the BAHD Acyltransferase

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 50 µM (2E,4E,8E)-9-(Benzo[d][2][3]dioxol-5-yl)nona-2,4,8-trienoyl-CoA, 500 µM isobutylamine, and 1 µg of the purified BAHD acyltransferase in a total volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid.

-

Product Extraction: Extract the product with 200 µL of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the sample by HPLC or LC-MS to detect and quantify the formation of this compound.

Visualization of the Putative Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the biosynthetic pathway.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. EAWAG-BBD: reaction, reacID# r1052 [eawag-bbd.ethz.ch]

- 12. Valine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

Retrofractamide A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Retrofractamide A

| Parameter | Value | Reference |

| CAS Number | 94079-67-1 | [1][2][3] |

| Molecular Formula | C20H25NO3 | [1][2][3] |

| Molecular Weight | 327.42 g/mol | [2] |

| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide | [1] |

| Synonyms | Piperlongumine A | [3] |

Biological Activity and Mechanism of Action

This compound, an alkaloid isolated from the fruit of Piper chaba, has demonstrated notable biological activities, particularly in the regulation of adipogenesis.[2] While quantitative data on its anti-inflammatory properties are not extensively available in the public domain, research on related compounds such as Retrofractamide C suggests a potential role in modulating inflammatory pathways.

Adipogenesis

This compound has been shown to promote adipogenesis in 3T3-L1 preadipocyte cells.[2] This activity is associated with the upregulation of key adipogenic markers. The compound significantly increases the expression of:

-

Peroxisome Proliferator-Activated Receptor γ2 (PPARγ2): A master regulator of adipocyte differentiation.[2]

-

CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ): Critical transcription factors in the adipogenic cascade.[1]

-

Glucose Transporter 4 (GLUT4): Responsible for insulin-stimulated glucose uptake in adipocytes.[2]

-

Fatty Acid-Binding Protein (aP2): Involved in the intracellular transport of fatty acids.[1]

-

Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.[1][2]

Interestingly, while this compound's effects mimic those of PPARγ agonists like troglitazone, it exhibits weak direct agonistic activity on PPARγ.[1][2] This suggests that this compound may act on an upstream component of the adipogenesis signaling pathway or through an alternative mechanism that converges on the activation of these key transcription factors.

Potential Anti-inflammatory Effects

While direct quantitative data for this compound is limited, studies on the closely related compound, Retrofractamide C, indicate potential anti-inflammatory mechanisms. Retrofractamide C has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism of action.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not consistently published in their entirety within primary research articles. However, based on established methodologies in the field, the following outlines the likely procedures.

Adipogenesis Differentiation Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's effect.

1. Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 24-well plates at a density that allows them to reach confluence.

2. Induction of Adipogenesis:

-

Two days post-confluence (Day 0), replace the growth medium with a differentiation medium. The standard differentiation medium (MDI) consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

For the experimental group, add this compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., troglitazone).

3. Maturation of Adipocytes:

-

On Day 2, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.

-

On Day 4, and every two days thereafter, replace the medium with fresh maintenance medium.

4. Assessment of Adipogenesis (Day 8-10):

-

Oil Red O Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a working solution of Oil Red O for at least 1 hour to visualize lipid droplets.

-

Wash with water and visualize under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for adipogenic marker genes (e.g., Pparg2, Cebpa, Slc2a4 (GLUT4), Fabp4 (aP2), and Adipoq).

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

3. Measurement of Nitric Oxide:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

The Griess reaction involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Measure the absorbance at 540 nm and calculate the nitrite concentration by comparison with a sodium nitrite standard curve.

-

The percentage inhibition of NO production can be calculated relative to the LPS-only control.

Signaling Pathway Diagrams

Caption: Proposed Adipogenesis Signaling Pathway for this compound.

Caption: Putative Anti-inflammatory Signaling Pathway for this compound.

References

Preliminary Biological Screening of Retrofractamide A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Retrofractamide A and related compounds, offering insights into their potential therapeutic applications. Due to the limited publicly available data specifically on this compound, this document draws upon the significant research conducted on Retrofractamide C, a closely related alkaloid amide isolated from the same plant species, Piper longum and Piper retrofractum. The methodologies and findings presented herein for Retrofractamide C serve as a valuable blueprint for the investigation of this compound and other similar natural products.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of retrofractamides. The preliminary screening of these compounds typically involves both in vitro and in vivo models to assess their potential to modulate inflammatory responses.

The following table summarizes the key quantitative data from in vitro anti-inflammatory assays performed on Retrofractamide C.

| Assay | Cell Line | Treatment | Concentration | Result |

| Cytotoxicity | J774A.1 | Retrofractamide C | 1, 3, 10 µM | No significant cytotoxicity observed[1] |

| Nitric Oxide (NO) Production | J774A.1 | LPS (200 ng/mL) + Retrofractamide C | 1, 3, 10 µM | Dose-dependent decrease in NO production[1] |

| Prostaglandin E2 (PGE2) Production | J774A.1 | LPS (200 ng/mL) + Retrofractamide C | 1, 3, 10 µM | Dose-dependent decrease in PGE2 production[1] |

| Interleukin-1β (IL-1β) Production | J774A.1 | LPS-induced | Not specified | Downregulated[2] |

| Interleukin-6 (IL-6) Production | J774A.1 | LPS-induced | Not specified | Downregulated[2] |

| Tumor Necrosis Factor α (TNF-α) Production | J774A.1 | LPS-induced | Not specified | No significant effect[2] |

1.2.1. Cell Culture and Treatment

The J774A.1 macrophage cell line is a standard model for studying inflammation. Cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Retrofractamide C) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS)[1].

1.2.2. Cytotoxicity Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution, measured with a spectrophotometer, is directly proportional to the number of living cells[1].

1.2.3. Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide production is a hallmark of inflammation. The amount of NO in the cell culture supernatant can be quantified using the Griess reagent system. This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured colorimetrically[1].

1.2.4. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

The concentrations of PGE2 and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[2].

Caption: A generalized workflow for the preliminary biological screening of this compound.

This comprehensive workflow outlines the key stages in the preliminary biological evaluation of a natural product like this compound, from extraction and isolation to in-depth in vitro and in vivo screening to determine its therapeutic potential.

References

- 1. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring amide found in plants of the Piper genus, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive literature review of this compound and its related amide compounds. The focus is on their chemical structures, synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their anti-inflammatory properties. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating key data, experimental methodologies, and an analysis of the relevant signaling pathways.

Chemical Structure and Properties

This compound and its related compounds are characterized by a core amide structure linked to a long aliphatic chain and a substituted aromatic ring. The precise arrangement and saturation of the aliphatic chain, along with the nature of the aromatic moiety, give rise to a diverse family of amides with varying biological activities.

Table 1: Physicochemical Properties of this compound and C

| Property | This compound | Retrofractamide C |

| Molecular Formula | C20H25NO3[1] | C20H27NO3 |

| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide[1] | (2E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,8-dienamide |

| Molecular Weight | 327.4 g/mol [1] | 329.4 g/mol |

| Melting Point | 129 °C | 120 °C |

| Source | Piper mullesua, Piper eucalyptifolium[1] | Piper longum, Piper retrofractum |

Biological Activities and Quantitative Data

Amides isolated from Piper species have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal effects. The anti-inflammatory properties are of particular interest, with several compounds showing potent inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory and Cytotoxic Activities of Selected Piper Amides

| Compound | Biological Activity | Assay | Cell Line | IC50 Value (µM) |

| Piperine Derivative 3 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | J774.A1 Macrophages | 19.5 |

| Piperine | Anti-inflammatory | Nitric Oxide (NO) Inhibition | J774.A1 Macrophages | 26.7 - 44.4 |

| Piperlongramide (+)-10 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 23.42 ± 1.04[2] |

| Piperlongramide (-)-10 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 32.72 ± 0.54[2] |

| Piperlongramide (+)-3 | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 33.52 ± 1.75[2] |

| Piperlongumamide D (14) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | - | 16.1 ± 0.94[3] |

| Piperlongumamide E (19) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | - | 27.3 ± 1.11[3] |

| Piperlongumamide F (32) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | - | 14.5 ± 0.57[3] |

| Hancamide A (1) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |

| Hancamide B (2) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |

| Hancamide C (3) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |

| Hancamide D (4) | Anti-inflammatory | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | 4.26 - 40.68[4] |

| Piperlongumamide D (14) | Cytotoxicity | - | A2780 Ovarian Cancer | 6.7 ± 0.77[3] |

| Piperlongumamide D (14) | Cytotoxicity | - | TOV-112D Ovarian Cancer | 5.8 ± 0.29[3] |

| Piperlongumamide D (14) | Cytotoxicity | - | SK-OV3 Ovarian Cancer | 48.3 ± 0.40[3] |

| Hancamide B (2) | Cytotoxicity | - | MGC-803, HepG2, SKOV-3, T24, HeLa | 13.57 - 34.20[4] |

| Hancamide Analog (8) | Cytotoxicity | - | MGC-803, HepG2, SKOV-3, T24, HeLa | 13.57 - 34.20[4] |

Table 3: Spectroscopic Data for this compound (¹³C NMR)

| Carbon Atom | Chemical Shift (ppm) |

| Data sourced from PubChem, specific assignments require further experimental validation. |

Table 4: Spectroscopic Data for Retrofractamide C (¹³C NMR)

| Carbon Atom | Chemical Shift (ppm) |

| Data sourced from PubChem, specific assignments require further experimental validation. |

Signaling Pathways

Retrofractamide C has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition prevents the downstream transcription of pro-inflammatory genes.

Caption: Signaling pathway of Retrofractamide C in LPS-stimulated macrophages.

Experimental Protocols

Isolation of Amides from Piper retrofractum

A general procedure for the isolation of amides from the fruits of Piper retrofractum involves the following steps:

-

Extraction: The dried and powdered fruits are macerated in methanol. The resulting extract is concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is then subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate. This separates the extract into several fractions based on polarity.

-

Purification: Fractions containing the amides of interest are further purified by repeated column chromatography and recrystallization to yield the pure compounds.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is commonly used to assess the anti-inflammatory potential of compounds.[3][6]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (typically 1-2 hours), the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Caption: Workflow for the nitric oxide inhibition assay.

Western Blot for ERK and NF-κB Phosphorylation

This technique is used to determine the activation state of specific proteins in a signaling pathway.[7][8]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and NF-κB p65 (p-p65), as well as antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Caption: General workflow for Western blot analysis.

Conclusion

This compound and its related amides from the Piper genus represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The data compiled in this review highlight the potent biological activities of these compounds and provide insights into their mechanisms of action. The detailed experimental protocols offer a foundation for researchers to further investigate these molecules. Future research should focus on the total synthesis of these amides to ensure a sustainable supply for further preclinical and clinical development, as well as a more in-depth exploration of their structure-activity relationships to design and synthesize even more potent and selective therapeutic agents. The continued investigation of these natural products holds great promise for the development of novel treatments for a variety of inflammatory and other diseases.

References

- 1. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Retrofractamide A: A Comprehensive Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrofractamide A, an alkaloid isolated from the fruits of plants such as Piper chaba and Piper retrofractum, has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known biological functions of this compound and its closely related analogue, Retrofractamide C. Due to the limited availability of specific quantitative data for this compound, this document leverages data from studies on Retrofractamide C to infer potential mechanisms and activities, providing a valuable resource for researchers in pharmacology and drug discovery. This guide covers its anti-inflammatory and cytotoxic properties, potential mechanisms of action involving key signaling pathways, and detailed experimental protocols for relevant bioassays.

Introduction

This compound is a naturally occurring amide alkaloid found in various species of the Piperaceae family. While research specifically on this compound is emerging, studies on the crude extracts of its source plants and on the structurally similar compound, Retrofractamide C, have revealed significant biological activities, particularly in the realms of inflammation and oncology. One study has indicated that this compound promotes adipogenesis in 3T3-L1 cells[]. This document synthesizes the available information to present a comprehensive technical guide on the biological activities of this compound, with a necessary focus on data from its analogue, Retrofractamide C, to provide a fuller picture of its potential therapeutic applications.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, extensive research on Retrofractamide C provides strong evidence for the potential anti-inflammatory properties of this class of compounds.

Inhibition of Pro-inflammatory Mediators

Studies on Retrofractamide C have demonstrated its ability to significantly reduce the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, Retrofractamide C was shown to decrease the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2)[2]. This inhibition is attributed to the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively[2]. Furthermore, Retrofractamide C has been observed to downregulate the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6), although it did not affect the levels of tumor necrosis factor-α (TNF-α)[2].

Modulation of Signaling Pathways

The anti-inflammatory effects of Retrofractamide C are mediated through the modulation of specific intracellular signaling pathways. Research has shown that it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) p65 subunit in LPS-stimulated macrophages[2][3]. Notably, it does not affect the phosphorylation of c-Jun N-terminal kinase (JNK) or p38 MAP kinase, indicating a selective mechanism of action[2][3]. The inhibition of the ERK and NF-κB pathways is a critical mechanism for the suppression of pro-inflammatory gene expression.

Figure 1. Inferred anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity

While specific studies on the anticancer activity of this compound are not widely available, related compounds have demonstrated cytotoxic effects against cancer cell lines.

Quantitative Cytotoxicity Data

Research on Retrofractamide C has provided quantitative data on its cytotoxic potential. These values, while not directly for this compound, suggest a potential area of investigation for its therapeutic application.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Retrofractamide C | L5178Y mouse lymphoma | Cytotoxicity | 13.4 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound, based on standard protocols and those used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

4.1.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

4.1.2. Materials

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

4.1.3. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Figure 2. Workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

4.2.1. Principle Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

4.2.2. Materials

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

4.2.3. Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production and the IC50 value.

References

- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retrofractamide C | 96386-33-3 | Benchchem [benchchem.com]

The Discovery and Scientific Journey of Retrofractamide A: A Technical Review

For Immediate Release

Retrofractamide A, a notable alkaloid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

This compound was first isolated from the medicinal plant Piper retrofractum, commonly known as the Javanese long pepper. The initial discovery and structural elucidation of this natural product were detailed in a 1985 publication in the journal Phytochemistry by Banerji and colleagues.[1][2][3] Their work laid the foundation for future research into this and other related amide alkaloids from the Piper genus.

The isolation of this compound was part of a broader investigation into the chemical constituents of Piper retrofractum, a plant with a long history of use in traditional medicine. Subsequent studies have identified a variety of other bioactive compounds from this plant, including other retrofractamides and piperine.[4][5]

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₃ |

| Molecular Weight | 327.42 g/mol |

| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide |

| CAS Number | 94079-67-1 |

| Appearance | Crystalline solid |

Experimental Protocols

Isolation of this compound

The original isolation of this compound from the dried, powdered fruits of Piper retrofractum involved the following key steps, as described by Banerji et al. (1985):

-

Extraction: The plant material was exhaustively extracted using a Soxhlet apparatus with petroleum ether (60-80°C).

-

Chromatography: The concentrated extract was subjected to column chromatography on silica gel.

-

Elution and Purification: Elution with a gradient of petroleum ether and benzene yielded fractions containing this compound. These fractions were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.

-

Crystallization: The purified compound was crystallized from a mixture of petroleum ether and ethyl acetate.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

UV Spectroscopy: Revealed the presence of a conjugated system.

-

IR Spectroscopy: Indicated the presence of an amide carbonyl group and double bonds.

-

¹H-NMR Spectroscopy: Provided detailed information about the arrangement of protons in the molecule, including the stereochemistry of the double bonds.

-

Mass Spectrometry: Determined the molecular weight and fragmentation pattern of the compound.

Biological Activity and Mechanism of Action

While extensive research has been conducted on the bioactivity of extracts from Piper retrofractum and related compounds, specific quantitative data for the biological activity of pure this compound is limited in the available literature. However, studies on the closely related compound, Retrofractamide C, provide insights into the potential mechanisms of action.

Retrofractamide C has been shown to possess anti-inflammatory properties. It exerts its effects by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB), key components of inflammatory signaling pathways. It is plausible that this compound may exhibit similar activities through related mechanisms.

The following diagram illustrates the known signaling pathway inhibited by Retrofractamide C, which may serve as a model for the potential action of this compound.

Synthesis

The total synthesis of this compound has been reported, confirming the structure assigned from spectroscopic data. The synthetic routes typically involve the construction of the unsaturated fatty acid side chain and its subsequent coupling with the isobutylamine moiety.

Future Perspectives

This compound remains a molecule of interest for further investigation. Future research should focus on:

-

Comprehensive evaluation of its biological activities using a wider range of in vitro and in vivo models.

-

Elucidation of its specific molecular targets and signaling pathways.

-

Structure-activity relationship (SAR) studies to optimize its therapeutic potential.

-

Development of efficient and scalable synthetic methodologies.

This in-depth guide provides a solid foundation for researchers and professionals engaged in the exploration of natural products for drug discovery and development. The foundational work on this compound opens avenues for new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vascular Epiphytic Medicinal Plants as Sources of Therapeutic Agents: Their Ethnopharmacological Uses, Chemical Composition, and Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unveiling the Potential: A Technical Guide to the Research Applications of Retrofractamide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring alkamide found in various Piper species, is emerging as a compound of significant interest for pharmaceutical research and development. Its structural similarity to other bioactive amides suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and promising research avenues for this compound. While direct quantitative data and specific experimental protocols for this compound are limited in publicly accessible literature, this document compiles and extrapolates from research on closely related compounds and extracts from its natural sources to build a strong case for its further investigation.

Core Compound Details

| Property | Value | Source |

| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide | PubChem[1] |

| Molecular Formula | C₂₀H₂₅NO₃ | PubChem[1] |

| Molecular Weight | 327.4 g/mol | PubChem[1] |

| CAS Number | 94079-67-1 | PubChem[1] |

| Natural Sources | Piper mullesua, Piper eucalyptifolium, and other Piper species | PubChem[1] |

Potential Research Applications & Supporting Evidence

Based on the biological activities of structurally related compounds and extracts from its plant sources, this compound holds promise in several key therapeutic areas:

Anti-Inflammatory Activity

Extracts from Piper retrofractum have demonstrated significant anti-inflammatory properties.[2] A closely related compound, Retrofractamide C, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Supporting Data (from Retrofractamide C research):

| Assay | Effect of Retrofractamide C | Cell Line/Model | Key Findings | Reference |

| Nitric Oxide (NO) Production | Inhibition | LPS-induced J774A.1 macrophages | Dose-dependent reduction of NO production. | Molecules (2020)[3] |

| Prostaglandin E2 (PGE2) Production | Inhibition | LPS-induced J774A.1 macrophages | Dose-dependent reduction of PGE2 production. | Molecules (2020)[3] |

| Gene Expression | Downregulation of iNOS and COX-2 | LPS-induced J774A.1 macrophages | Reduced expression of pro-inflammatory enzymes. | Molecules (2020)[3] |

| Cytokine Production | Downregulation of IL-1β and IL-6 | LPS-induced J774A.1 macrophages | Selective inhibition of pro-inflammatory cytokines. | Molecules (2020)[3] |

| In-vivo Model | Reduction of edema | Xylene-induced mouse ear edema | Alleviation of inflammatory symptoms. | Molecules (2020)[3] |

Proposed Mechanism of Anti-Inflammatory Action:

Retrofractamide C has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This suggests that this compound may act by suppressing these critical inflammatory signaling cascades.

Caption: Proposed inhibition of NF-κB and ERK pathways by this compound.

Anticancer Potential

Extracts of Piper retrofractum have exhibited cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not available, the data from crude extracts suggest that it may be a contributing bioactive component.

Supporting Data (from Piper retrofractum extract research):

| Cell Line | Extract | IC50 Value | Reference |

| Myeloma Cells | Methanol Extract | 36 µg/mL | ResearchGate[4] |

| WiDr (Colon Cancer) Cells | Methanol Extract | 158 µg/mL | ResearchGate[4] |

| WiDr (Colon Cancer) Cells | Combination with Zingiber officinale | 64 µg/mL | ResearchGate[4] |

Potential as a TRPV1 Agonist:

Retrofractamide C has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] TRPV1 is a non-selective cation channel involved in pain perception and has been investigated as a target for cancer therapy. Agonism of TRPV1 can lead to an influx of calcium, which can trigger apoptosis in cancer cells.

Caption: A logical workflow for evaluating the anticancer potential of this compound.

Neuroprotective Effects

While direct evidence for this compound is lacking, other natural products with anti-inflammatory and antioxidant properties have shown neuroprotective effects in various models. Given its proposed anti-inflammatory mechanism, investigating the neuroprotective potential of this compound is a logical next step.

Experimental Approach for Neuroprotection Studies:

-

Cell-based assays: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

Induce neuronal damage: Employ models of oxidative stress (e.g., H₂O₂ treatment), excitotoxicity (e.g., glutamate exposure), or neuroinflammation (e.g., LPS-activated microglia co-culture).

-

Treatment: Apply this compound at various concentrations.

-

Assessment: Measure cell viability, apoptosis markers (caspase activity), reactive oxygen species (ROS) levels, and inflammatory markers.

Experimental Methodologies

Isolation of this compound (General Protocol)

-

Source Material: Dried and powdered fruits of Piper species (e.g., Piper retrofractum).

-

Extraction: Macerate the powdered material in methanol at room temperature. Concentrate the extract under reduced pressure.

-

Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Further purify the fractions containing the target compound using column chromatography on silica gel and/or preparative thin-layer chromatography (TLC).

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-Inflammatory Assay (Adapted from Retrofractamide C studies)

-

Cell Line: RAW 264.7 murine macrophages.

-

Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform western blotting to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of ERK and NF-κB.

Chemical Synthesis

Conclusion and Future Directions

This compound presents a compelling profile for further investigation as a potential therapeutic agent. The strong evidence of anti-inflammatory and anticancer activities from its natural sources and closely related analogs provides a solid foundation for future research. Key future directions should include:

-

Development of a robust chemical synthesis to ensure a consistent and scalable supply of pure this compound.

-

Quantitative in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound in various biological assays.

-

Elucidation of the precise molecular targets and mechanisms of action for its anti-inflammatory, anticancer, and potential neuroprotective effects.

-

Lead optimization studies to potentially enhance its potency and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound.

References

- 1. This compound | C20H25NO3 | CID 11012859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrofractamide C Derived from Piper longum Alleviates Xylene-Induced Mouse Ear Edema and Inhibits Phosphorylation of ERK and NF-κB in LPS-Induced J774A.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Retrofractamide A and Its Analogues in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A and its analogues are a class of amide compounds predominantly found in various species of the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[1][2] These plants have a long history of use in traditional medicine systems, including Ayurveda and Indonesian Jamu, for treating a wide array of ailments ranging from respiratory and digestive disorders to inflammatory conditions and neurological complaints.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of this compound and its analogues, focusing on their traditional uses, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicine Applications

The plants from which this compound and its analogues are isolated have been cornerstones of traditional healing practices for centuries. The fruits of Piper retrofractum are traditionally used as stimulants and for treating conditions such as asthma, bronchitis, fever, and abdominal pain.[5] In Indonesian folk medicine, they are used as a tonic for digestive and intestinal disorders.[3] Similarly, Piper longum is utilized in Ayurvedic medicine to promote respiratory and digestive health.[1] The traditional applications of these plants highlight their potential as sources of bioactive compounds with therapeutic relevance.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its analogues.

Table 1: Anti-diabetic and Neurotrophic Activity of this compound and Analogues

| Compound | Biological Activity | Assay System | IC50 / EC50 / Other | Reference |

| This compound | PTP1B Inhibition | In silico docking | Binding Energy: -7.78 kcal/mol | [1] |

| This compound | PTP1B Inhibition | Enzymatic Assay | Potent Inhibitor (IC50 not specified) | [1][6] |

| Retrofractamide C | PTP1B Inhibition | Enzymatic Assay | Potent Inhibitor (IC50 not specified) | [1][6] |

| This compound Analogue 1 | Neurite Outgrowth | NGF-mediated PC12 cells | Enhancement at 0.1-10 µM | [7] |

Table 2: Anti-inflammatory and Other Activities of Retrofractamide Analogues

| Compound | Biological Activity | Assay System | IC50 / EC50 / Other | Reference |

| Retrofractamide C | Anti-inflammatory | LPS-induced J774A.1 cells | Dose-dependent inhibition of NO and PGE2 | [8] |

| Retrofractamide D | Insecticidal | Topical application on Spodoptera litura | LD50 (24h): > pipernonaline and piperanine | [9] |

Signaling Pathways and Mechanisms of Action

Anti-diabetic Activity: PTP1B Inhibition

This compound and C have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1][6] PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a promising candidate for the development of anti-diabetic therapies. The binding of this compound to PTP1B has been supported by in silico docking studies, which revealed a strong binding affinity.[1]

Figure 1: this compound's inhibition of PTP1B enhances insulin signaling.

Anti-inflammatory Activity of Retrofractamide C

Retrofractamide C exerts its anti-inflammatory effects by inhibiting the phosphorylation of Extracellular signal-regulated kinase (ERK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[8]

Figure 2: Anti-inflammatory mechanism of Retrofractamide C.

Neurotrophic Activity

An analogue of this compound has been shown to enhance neurite outgrowth in NGF-mediated PC12 cells, suggesting potential applications in neurodegenerative disorders.[7] The underlying mechanism is likely related to the modulation of signaling pathways involved in neuronal differentiation and survival.

Figure 3: Enhancement of NGF-mediated neurite outgrowth.

Experimental Protocols

Bioassay-Guided Isolation of Retrofractamides

A general protocol for the isolation of Retrofractamides from Piper species involves bioassay-guided fractionation.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. omicsonline.org [omicsonline.org]

An In-Depth Physicochemical Characterization of Retrofractamide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrofractamide A, a naturally occurring piperamide alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realms of metabolic and inflammatory diseases. Isolated from species of the Piper genus, this bioactive compound has demonstrated promising pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its structural and physical properties, solubility, and spectroscopic profile. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 327.42 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4,8-trienamide | --INVALID-LINK-- |

| CAS Number | 94079-67-1 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 129 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as methanol and ethanol; limited solubility in water. May dissolve in DMSO. | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of approximately 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.

-